Product packaging for Acetaminophen sulfate(Cat. No.:CAS No. 10066-90-7)

Acetaminophen sulfate

Cat. No.: B162742
CAS No.: 10066-90-7
M. Wt: 231.23 g/mol
InChI Key: IGTYILLPRJOVFY-UHFFFAOYSA-N
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Description

Acetaminophen sulfate, also known as paracetamol sulfate, is a key reference standard in scientific research, primarily as a major sulfate conjugate metabolite of acetaminophen (paracetamol) . Following administration, acetaminophen is predominantly metabolized in the liver by conjugation with sulfate (25-36%) and glucuronide (47-62%) to form water-soluble metabolites that are readily excreted in urine . This compound is therefore critical for in vitro and in vivo pharmacokinetic studies, enabling researchers to understand metabolic pathways, clearance rates, and bioavailability of the parent drug . The formation of this conjugate is a high-affinity, capacity-limited pathway, and its saturation at high acetaminophen doses is a key area of investigation in toxicology and drug metabolism . Researchers utilize this compound to study the activity and saturation of sulfotransferase (SULT) enzymes and the role of the active sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS) . Its role extends to investigations of drug-drug interactions and the variability of metabolic phenotypes across different populations, including pregnant women and neonates . Furthermore, this metabolite is essential in hepatotoxicity research, as its formation represents a detoxification pathway that competes with the oxidative metabolism of acetaminophen to the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) . By studying the balance between sulfation and oxidative pathways, scientists can better model the mechanisms of drug-induced liver injury . This compound is for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO5S B162742 Acetaminophen sulfate CAS No. 10066-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetamidophenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTYILLPRJOVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32113-41-0 (mono-potassium salt)
Record name Acetaminophen sulfate ester
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DSSTOX Substance ID

DTXSID70143433
Record name Acetaminophen sulfate ester
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Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paracetamol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10066-90-7
Record name Acetaminophen sulfate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaminophen sulfate ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaminophen sulfate ester
Source EPA DSSTox
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Record name ACETAMINOPHEN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6002H6J9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Paracetamol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymatic Biotransformation and Biosynthesis of Acetaminophen Sulfate

Cytosolic Sulfotransferases (SULTs) Involved in Acetaminophen (B1664979) Sulfation

The sulfation of acetaminophen is mediated by specific isoforms of the SULT superfamily. In vitro studies and experimental models have identified several key players in this metabolic process.

Identification and Characterization of Specific SULT Isoforms Mediating Acetaminophen Sulfation

Systematic analyses have revealed that among the known human SULTs, SULT1A1, SULT1A3, and SULT1C4 exhibit the most significant activity towards acetaminophen. nih.govoup.com While other isoforms like SULT1E1 and SULT2A1 can also sulfate (B86663) acetaminophen, particularly at higher concentrations, their in vivo contribution is considered less significant. researchgate.netnih.gov SULT1A1 is recognized as the primary enzyme responsible for acetaminophen sulfation in the liver. researchgate.netnih.gov In the fetal liver, SULT1A3/4 and SULT2A1 play a more dominant role, with the contribution of SULT1A1 increasing in postnatal development. nih.gov

In vitro studies using human organ samples have demonstrated that SULT1A1 and SULT1A3 are particularly abundant in the liver and small intestine, respectively, which are the main sites of acetaminophen sulfation. researchgate.net While SULT1C4 shows a high affinity for acetaminophen, its expression is primarily localized to the fetal liver, with lower levels in the adult lung and kidney, suggesting a more limited role in postnatal acetaminophen metabolism. nih.govresearchgate.net

SULT IsoformPrimary Tissue(s) of ExpressionRole in Acetaminophen Sulfation
SULT1A1 Liver, small intestinePredominant isoform in hepatic sulfation of acetaminophen. researchgate.netnih.gov
SULT1A3 Small intestine, fetal liverMajor contributor to sulfation in the small intestine and fetal liver. nih.govresearchgate.net
SULT1C4 Fetal liver, lung, kidneyHigh affinity for acetaminophen, but primarily expressed in fetal tissues. nih.govresearchgate.net
SULT1E1 Fetal liverCapable of sulfating acetaminophen at high concentrations. researchgate.netnih.gov
SULT2A1 Fetal liverContributes to acetaminophen sulfation in the fetal liver. nih.gov

Kinetic Parameters of SULT-Mediated Acetaminophen Sulfation

The enzymatic efficiency of SULT isoforms in catalyzing acetaminophen sulfation varies, as demonstrated by their kinetic parameters. The sulfation of acetaminophen by these enzymes generally follows Michaelis-Menten kinetics. oup.com

Studies have examined the pH dependence of acetaminophen sulfation by SULT1A1, SULT1A3, and SULT1C4. nih.gov The kinetic constants, Michaelis-Menten constant (Km) and maximum velocity (Vmax), have been determined for these key isoforms. SULT1C4 displays the lowest Km value, indicating a higher affinity for acetaminophen compared to SULT1A1 and SULT1A3. oup.com Consequently, the catalytic efficiency (kcat/Km) of SULT1C4 is significantly higher than that of SULT1A1 and SULT1A3, suggesting it can more efficiently catalyze the sulfation of acetaminophen. oup.com

SULT IsoformKm (μM)kcat/Km
SULT1A1 407.97.92
SULT1A3 634.64.38
SULT1C4 172.526.54

Data sourced from a study on the sulphation of acetaminophen by human cytosolic sulfotransferases. oup.com

Cofactor Requirements for Sulfation: 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) Dynamics

The sulfation reaction is entirely dependent on the availability of the active sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). researchgate.netoup.com PAPS is synthesized from inorganic sulfate and ATP in a two-step enzymatic process. oup.com The availability of PAPS can be a rate-limiting factor for acetaminophen sulfation, especially at lower sulfate concentrations. nih.gov

In isolated rat hepatocytes, the rate of acetaminophen sulfation increases with rising sulfate ion concentrations up to a certain point, after which the sulfotransferase activity itself becomes the limiting factor. nih.gov The presence of acetaminophen can significantly reduce cellular PAPS levels, highlighting the high demand for this cofactor during the metabolism of the drug. nih.gov The sulfation pathway can become saturated even at therapeutic doses of acetaminophen, which is thought to be due to limited PAPS availability. researchgate.net

Subcellular Localization and Tissue-Specific Expression of Sulfotransferases in Experimental Systems

SULTs are cytosolic enzymes, meaning they are located within the cytoplasm of the cell. researchgate.net Their expression, however, varies significantly across different tissues, leading to tissue-specific patterns of acetaminophen sulfation. nih.govnih.gov

Hepatic Sulfation Mechanisms and Contributions

The liver is the primary site of acetaminophen metabolism, where both glucuronidation and sulfation are major pathways. pharmgkb.orgnih.gov In the liver, SULT1A1 is the predominant isoform responsible for acetaminophen sulfation. researchgate.netnih.gov Studies using human liver cytosol have confirmed significant acetaminophen-sulfating activity. nih.govoup.com The sulfated metabolite is then transported out of the hepatocytes for excretion. pharmgkb.org

Extrahepatic Sulfation Sites and their Enzymatic Contributions in Experimental Models

While the liver is the main organ for acetaminophen metabolism, extrahepatic tissues also contribute to its sulfation. nih.govpharmgkb.org The small intestine, in particular, exhibits considerable acetaminophen-sulfating activity, primarily mediated by SULT1A3. nih.govresearchgate.net The kidneys also play a role in acetaminophen metabolism and excretion. pharmgkb.orgnih.gov In fetal life, the liver is a major site of sulfation, with SULT1A3/4 and SULT2A1 being key enzymes. nih.gov Human organ samples have shown that the intestine and liver have considerably higher acetaminophen-sulfating activity compared to the lung and kidney. nih.govnih.govoup.com

Molecular Mechanisms of Sulfonate Group Transfer in Acetaminophen Conjugation

The biotransformation of acetaminophen via sulfation is a sophisticated enzymatic process designed to increase the compound's polarity, facilitating its excretion from the body. nih.govpharmgkb.org This reaction is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). nih.govresearchgate.net The core of this metabolic process is the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of acetaminophen. pharmgkb.orgnih.govfrontiersin.org This conjugation yields the more water-soluble acetaminophen sulfate and the byproduct 3'-phosphoadenosine 5'-diphosphate (PAP). acs.orgnih.gov

Kinetic studies of sulfotransferases from higher organisms that utilize PAPS have revealed that the reaction generally proceeds through a sequential kinetic mechanism, where a ternary complex involving the enzyme and both substrates is formed before any product is released. researchgate.net More specifically, detailed isotope exchange investigations of human SULT1A1, a key enzyme in acetaminophen metabolism, support a steady-state ordered Bi-Bi kinetic mechanism. nih.gov In this model, the binding of substrates and release of products follow a compulsory order: PAPS is the leading substrate that binds to the free enzyme first, which is then followed by the binding of the acceptor substrate, acetaminophen. acs.orgnih.gov After the catalytic transfer of the sulfonate group, the sulfated product (this compound) is released, followed by the departure of PAP from the enzyme. acs.org

The catalytic active site of SULT enzymes contains highly conserved amino acid residues that are crucial for the sulfonate transfer. Structural and mutational analyses have identified several key players:

A Conserved Lysine (B10760008): A critical lysine residue (e.g., Lys48 in SULT1A1 and SULT1A3) is involved in the catalytic activity. nih.gov It is positioned to interact with and stabilize the negatively charged sulfonate group of the PAPS co-substrate, preparing it for nucleophilic attack. nih.govresearchgate.net

A Catalytic Histidine: A highly conserved histidine residue (e.g., His108 in SULT1A1 and SULT1A3) acts as a general base. nih.gov It abstracts a proton from the phenolic hydroxyl group of acetaminophen, thereby increasing its nucleophilicity and facilitating its attack on the sulfur atom of the PAPS sulfonate group. nih.govresearchgate.net

Substrate Binding and Selectivity Residues: Other residues within the active site, including those in flexible loops, form a "gate" that controls substrate entry and contributes to the enzyme's specificity. nih.gov For instance, in SULT1A3, residues such as Asp86 and Glu146 are essential for correct substrate binding. maayanlab.cloud

The reaction mechanism is believed to be a direct, in-line transfer of the sulfuryl group. researchgate.net Linear free-energy analysis of a related enzyme suggests the reaction likely proceeds through a dissociative, Sₙ1-like transition state with sulfotrioxide-like character. pnas.org This transition state involves significant charge build-up on the bridging oxygen of the PAPS phosphate (B84403) group, which can be stabilized by other residues in the active site. pnas.org The binding of PAPS often induces a conformational change in the enzyme, which in turn creates or optimizes the binding pocket for the acceptor substrate, acetaminophen, ensuring high efficiency and specificity in the catalytic process. dntb.gov.ua

Systematic analyses have identified SULT1A1, SULT1A3, and SULT1C4 as the human cytosolic sulfotransferases with the most significant activity towards acetaminophen. nih.govdrugbank.comnih.gov The kinetic efficiency of these enzymes varies, as demonstrated by their kinetic parameters.

Kinetic Parameters of Human SULT Isozymes for Acetaminophen Sulfation

Enzyme Km (μM) kcat (min⁻¹) kcat/Km (min⁻¹·μM⁻¹) Optimal pH Range
SULT1A1 407.9 3230 7.92 6.5–8.0
SULT1A3 634.6 2780 4.38 ~9.5
SULT1C4 172.5 4580 26.54 7.0–8.5

Data sourced from a study on the sulfation of acetaminophen by human cytosolic sulfotransferases. nih.gov The study notes that SULT1C4 demonstrates the highest affinity (lowest Km) and catalytic efficiency (kcat/Km) for acetaminophen among the three tested enzymes. nih.gov

Analytical Methodologies for the Quantification of Acetaminophen Sulfate

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in the separation and quantification of acetaminophen (B1664979) sulfate (B86663) from complex biological samples. These techniques offer high resolution and sensitivity, allowing for the differentiation of acetaminophen and its various metabolites.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of acetaminophen and its metabolites, including acetaminophen sulfate. nih.gov Its versatility is enhanced by coupling it with various detection methods, each offering distinct advantages.

UV Detection: HPLC with UV detection is a common and cost-effective method for quantifying acetaminophen and its conjugates. nih.govtandfonline.com A simple isocratic reverse-phase HPLC assay with spectrophotometric detection has been developed to simultaneously quantify paracetamol, paracetamol glucuronide (PG), and paracetamol sulfate (PS) in plasma and urine. nih.gov This method utilizes a reversed-phase C18 column and detection at a wavelength of 254 nm. nih.gov Another reversed-phase HPLC method employs UV detection at 248 nm. tandfonline.com

Electrochemical Detection (ED): ED offers high sensitivity for the detection of electroactive compounds like acetaminophen. oup.com A rapid, sensitive, and precise chromatographic method using a pure micellar mobile phase of 0.02M sodium dodecyl sulfate at pH 7 allows for the determination of acetaminophen in serum and urine without extensive sample pretreatment. oup.com The limits of detection with ED were found to be 0.56, 0.83, and 0.74 ng/mL in micellar solution, serum, and urine, respectively. oup.com The electrochemical detection of acetaminophen can be influenced by factors such as the pH of the electrolyte solution. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry provides high selectivity and sensitivity, enabling the simultaneous quantification of acetaminophen and multiple metabolites. nih.govtandfonline.com An HPLC-ESI-MS/MS method has been developed for the simultaneous quantification of acetaminophen and five of its metabolites in human plasma and urine. nih.gov This method uses a small sample volume (10µL) and achieves chromatographic separation on an Agilent Poroshell 120 EC-C18 column with a 20-minute run time. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to traditional HPLC. When coupled with mass spectrometry (UHPLC-MS), it becomes a powerful tool for metabolomic studies.

A U(H)PLC–MS/MS method has been described for the analysis of acetaminophen and its sulfate, glucuronide, glutathione, cysteinyl, and N-acetylcysteinyl metabolites in plasma. tandfonline.com This assay has a run time of 7.5 minutes per sample and requires only 5 μl of plasma. tandfonline.comwaters.com The use of a vacuum-jacketed column in a UHPLC system can lead to narrower peaks and more intense MS spectra for acetaminophen metabolites. acs.org The Thermo Scientific™ Vanquish™ Flex Duo UHPLC system allows for running independent HPLC and UHPLC methods simultaneously on a single instrument, facilitating method transfer and increasing throughput. thermofisher.com

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Simultaneous Quantification of Acetaminophen and its Metabolites

LC-ESI-MS/MS is a highly sensitive and specific technique for the simultaneous quantification of acetaminophen and its metabolites, including this compound, in various biological matrices. sonar.chnih.gov This methodology has been successfully applied to analyze samples from diverse sources such as human plasma, urine, and dried blood spots. sonar.chnih.gov

One validated method allows for the simultaneous determination of acetaminophen, acetaminophen-glucuronide, and acetaminophen-sulfate in human dried blood spot samples. nih.gov This assay demonstrated a dynamic range of 50.0 to 5000 ng/ml for each compound from a small disc punched from the dried blood spot. nih.gov Another LC-MS/MS method was developed for the simultaneous determination of acetaminophen and its glucuronide and sulfate metabolites in small plasma volumes, proving useful in studies with limited sample availability. nih.govoup.com The challenge of a high plasma concentration of acetaminophen saturating the MS response while trying to achieve a low limit of quantification for other compounds has been addressed through methods like sample dilution after protein precipitation. nih.gov

Sample Preparation and Matrix Effects in Biological Matrices for this compound Analysis

The accurate quantification of this compound in biological matrices such as plasma, urine, and animal tissues is heavily dependent on effective sample preparation and the mitigation of matrix effects. tandfonline.comwaters.comoup.comscribd.com

A common and straightforward sample preparation technique involves protein precipitation. tandfonline.comwaters.comsonar.chnih.gov For plasma samples, this is often achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727), followed by centrifugation to remove the precipitated proteins. tandfonline.comwaters.comsonar.chnih.gov For instance, a method for analyzing plasma requires mixing a small volume (5 μl) with a methanol solution containing an internal standard, followed by cooling to precipitate proteins. tandfonline.com Another approach for plasma involves deproteinization with acetonitrile. nih.gov For urine samples, a simple dilution with an appropriate solvent is often sufficient. sonar.chnih.gov In some cases, a dilution factor as high as 200-fold is necessary to avoid issues like peak splitting and to improve sensitivity. nih.gov

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample, are a significant challenge in LC-MS-based bioanalysis. tandfonline.comresearchgate.netnih.gov These effects can lead to either ion suppression or enhancement, affecting the accuracy and precision of the quantification. nih.gov To counteract this, stable isotope-labeled internal standards are frequently employed. tandfonline.com The use of an internal standard helps to compensate for variations in both sample preparation and matrix effects. researchgate.net For example, in the analysis of animal tissues, a significant ion suppression effect was observed, which was successfully overcome by using an internal standard. researchgate.netnih.gov The matrix effect can vary significantly between different tissues, with one study noting a 10% ion suppression in the liver and almost 40% in the lungs for acetaminophen. nih.gov

The following table summarizes various sample preparation methods for this compound analysis:

Biological MatrixSample Preparation MethodKey Findings
Human Plasma Protein precipitation with acetonitrile. sonar.chAnalytes and internal standards were recovered from 10μL of plasma. sonar.ch
Human Urine Fortification with internal standard followed by sample dilution. sonar.chA 10μL urine sample was prepared with this simple method. sonar.ch
Human, Rat, Pig Plasma Protein precipitation with methanol and centrifugation. tandfonline.comRequired only 5 μl of plasma and involved minimal sample preparation. tandfonline.com
Animal Tissues (Muscle, Liver, Lung, Kidney) Two-step extraction with acetonitrile and methanol, followed by solid-phase extraction (SPE) clean-up. nih.govmdpi.comA single extraction and clean-up scheme was developed for all matrices. mdpi.com Significant matrix effects were observed and mitigated with an internal standard. nih.gov
Human Dried Blood Spots Direct extraction using methanol. nih.govA 3-mm disc was punched from the spot, with an overall extraction efficiency of 61.3% to 78.8%. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Profiling in Experimental Models

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for metabolic profiling, providing comprehensive information about the biochemical changes induced by substances like acetaminophen. researchgate.net It has been applied to analyze various biological samples, including intact liver tissue, tissue extracts, and biofluids like urine and plasma, in experimental models to study the metabolic fate of acetaminophen. researchgate.netacs.orgacs.org

In studies involving mice, ¹H NMR spectroscopy has been used to investigate the time- and dose-dependent biochemical effects of acetaminophen. researchgate.net By analyzing liver tissue and plasma, researchers can correlate metabolic changes with histopathological findings of toxicity. researchgate.net Similarly, in human studies, ¹H NMR spectroscopy of urine and plasma samples has been employed to identify biomarkers of acetaminophen exposure. acs.org This approach can reveal different metabolic profiles between pre-dosing and post-treatment, highlighting changes in endogenous metabolites. acs.org For instance, studies have identified significant alterations in urinary metabolites such as trimethylamine-N-oxide, citrate, and glycine, as well as plasma metabolites like lactate (B86563) and glucose following acetaminophen administration. acs.org

NMR spectroscopy also provides a convenient method for creating metabolic profiles from urine and plasma. In cases of acetaminophen overdose, NMR spectra show high levels of both the drug and its metabolites. Specifically, the ratios of glucuronide to sulfate conjugates are often elevated in the urine of overdose subjects. Furthermore, an orthogonal projection to latent structures discriminant analysis (OPLS-DA) algorithm applied to NMR data can effectively predict the presence of acetaminophen metabolites in urine with high accuracy. acs.orgnih.gov

Development and Validation of Assays for this compound Quantification

The development and validation of robust analytical assays are paramount for the accurate quantification of this compound in biological samples. tandfonline.comwaters.comoup.comscribd.com These processes ensure that the method is reliable, reproducible, and fit for its intended purpose. Validation experiments typically assess several key parameters, including specificity, linearity, accuracy, precision, recovery, and stability. sonar.chnih.gov

A common approach involves developing a method using techniques like HPLC or UHPLC coupled with mass spectrometry. tandfonline.comwaters.comsonar.ch For instance, an HPLC-ESI-MS/MS method was developed and validated for the simultaneous quantification of acetaminophen and five of its metabolites in human plasma and urine. sonar.ch The validation of this method included tests for specificity, recovery, ionization efficiency, matrix effects, and stability under various conditions. sonar.ch

The table below outlines the validation parameters for a U(H)PLC-MS/MS method for the analysis of acetaminophen and its metabolites in plasma. tandfonline.com

Validation ParameterDescriptionFindings
Linearity The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.Calibration curves were linear over the specified concentration ranges for all analytes. tandfonline.comnih.gov
Accuracy The closeness of the determined value to the nominal or known true value.For an HPLC-ESI-MS/MS method, mean intra- and inter-assay accuracies ranged from 85% to 112%. sonar.ch Another LC-MS-MS method reported accuracy between 90.3% and 112%. nih.gov
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.For an HPLC-ESI-MS/MS method, intra- and inter-assay imprecision did not exceed 15%. sonar.ch An LC-MS-MS method showed inter-day and intra-day precision values of less than 11.75% and 13.03%, respectively. nih.govoup.com
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.For a U(H)PLC-MS/MS method, the LLOQ for this compound in plasma was 2.75 µg/ml. tandfonline.com
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.An LC-MS/MS method for dried blood spots showed an overall extraction efficiency of 61.3% to 78.8% for acetaminophen and its metabolites. nih.gov
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Validation experiments often include tests for freeze-thaw and bench-top stability. tandfonline.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govbanglajol.info

These limits are critical for determining the sensitivity of an analytical method. For this compound, various methods have reported a range of LOD and LOQ values, which often depend on the analytical technique and the biological matrix being analyzed (e.g., plasma, urine). jst.go.jpoup.com

For example, a high-performance liquid chromatography (HPLC) method reported a limit of quantitation for this compound of 205 ng/mL. jst.go.jp In contrast, more sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve much lower LOQs. One such method reported an LOQ of 2.75 µg/mL (or 2750 ng/mL) for this compound in plasma. tandfonline.com Another LC-MS/MS method for dried blood spot analysis had a dynamic range starting from 50.0 ng/mL. nih.gov A UPLC-MS/MS method reported a validated range starting from 3.2 ng/mL for this compound in plasma.

A study using surface-enhanced Raman scattering (SERS) reported an LOD for this compound of 5 x 10⁻⁵ M. nih.govrsc.org

The table below presents a summary of reported LOQ values for this compound from different analytical methodologies.

Table 2: Reported Limits of Quantification (LOQ) for this compound

Analytical Method Matrix LOQ
HPLC Biological Fluids 205 ng/mL jst.go.jp
UPLC-MS/MS Plasma 3.2 ng/mL
LC-MS/MS Plasma 2.75 µg/mL tandfonline.com
LC-MS/MS Dried Blood Spots 50.0 ng/mL nih.gov

Utilization of Internal Standards for Enhanced Analytical Reliability (e.g., Acetaminophen-d3-sulfate)

The use of an internal standard (IS) is a common practice in quantitative analysis, particularly in chromatography, to improve the precision and accuracy of the method. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added in a known concentration to both the calibration standards and the unknown samples.

For the analysis of this compound, a deuterated analog, Acetaminophen-d3-sulfate , is frequently used as an internal standard. sonar.chnih.govnih.govbrieflands.com Deuterated standards are considered the gold standard for mass spectrometry-based quantification because they have a higher mass than the analyte due to the presence of deuterium (B1214612) atoms, but they exhibit very similar chemical and physical properties, including extraction recovery and chromatographic retention time. tandfonline.com This co-elution and similar ionization behavior help to compensate for variations in sample preparation and instrument response. nih.gov

The use of a stable isotope-labeled internal standard like Acetaminophen-d3-sulfate corrects for potential matrix effects, which are a common source of variability in the analysis of complex biological samples like plasma or urine. tandfonline.com Several studies have successfully employed Acetaminophen-d3-sulfate to ensure the reliability of their methods for quantifying this compound and other metabolites. tandfonline.comsonar.chnih.govnih.govbrieflands.com In some methods, Acetaminophen-d3-sulfate is used as the internal standard for multiple acetaminophen metabolites. nih.gov

Theoretical and Computational Models of Acetaminophen Sulfate Metabolism

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Sulfation Pathways

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of compounds, including acetaminophen (B1664979). researchgate.net These models integrate physiological and biochemical data to simulate the fate of a drug in the body. For acetaminophen, PBPK models are crucial for understanding the role of sulfation, a major metabolic pathway. researchgate.netnih.govnih.govd-nb.infonih.gov

The sulfation pathway involves the conjugation of acetaminophen with a sulfate (B86663) group, a reaction catalyzed by sulfotransferase (SULT) enzymes. researchgate.net PBPK models for acetaminophen incorporate the kinetics of these enzymes, including their expression levels in different tissues, particularly the liver. nih.gov These models can simulate how changes in enzyme activity, due to genetic variations or co-administration of other drugs, might affect the extent of acetaminophen sulfation.

A key feature of these models is their ability to account for the saturation of the sulfation pathway. nih.govdaneshyari.com At therapeutic doses, sulfation is a primary route of acetaminophen metabolism. rsc.org However, at higher doses, the availability of the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), can become limited, leading to saturation of this pathway. daneshyari.com PBPK models can predict the dose at which this saturation occurs, which is critical as it can lead to a shift in metabolism towards other pathways. daneshyari.comrsc.org

Furthermore, PBPK models have been developed and validated for various populations, including adults, children, and pregnant women, by scaling the model parameters to account for age-related and physiological changes in enzyme expression and organ function. nih.govnih.gov For instance, in preterm neonates, PBPK models have shown that sulfation is the predominant metabolic pathway for acetaminophen. nih.gov In pregnant women, these models help in predicting the changes in acetaminophen pharmacokinetics throughout gestation. nih.govmdpi.com

Table 1: Key Parameters in PBPK Models for Acetaminophen Sulfation

ParameterDescriptionRelevance to Acetaminophen Sulfate Metabolism
Enzyme Kinetics (Vmax, Km) Maximum reaction velocity and Michaelis-Menten constant for sulfotransferases (SULTs).Determines the rate of this compound formation.
PAPS Availability Concentration of the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate.A limiting factor in the sulfation reaction, leading to pathway saturation.
Tissue Blood Flow Rate of blood flow to metabolizing organs like the liver.Influences the delivery of acetaminophen to the site of metabolism.
Tissue:Plasma Partition Coefficients Ratio of drug concentration in a tissue to that in plasma at steady state.Describes the distribution of acetaminophen and its sulfate metabolite in the body.
Renal Clearance Rate at which the drug and its metabolites are eliminated via the kidneys.Determines the excretion rate of the water-soluble this compound.

Mathematical Models of Acetaminophen Metabolism and Metabolite Formation Kinetics, Including Sulfation Saturation Dynamics

Mathematical models provide a quantitative framework to understand the complex dynamics of acetaminophen metabolism. nih.govdaneshyari.comlboro.ac.uk These models often use systems of differential equations to describe the time course of acetaminophen and its metabolites, including this compound, in various body compartments. nih.gov A central focus of these models is the kinetics of the enzymatic reactions involved in metabolism, particularly the saturation of the sulfation pathway. nih.govdaneshyari.comrsc.org

At therapeutic doses, acetaminophen is primarily metabolized through glucuronidation and sulfation. rsc.org Mathematical models capture the competition between these two pathways. The sulfation pathway is characterized by a lower capacity but higher affinity for acetaminophen compared to glucuronidation. daneshyari.com This means that at low acetaminophen concentrations, sulfation is a major contributor to its metabolism.

However, as the dose of acetaminophen increases, the sulfation pathway becomes saturated due to the depletion of the essential cofactor PAPS. daneshyari.comrsc.org Mathematical models are designed to simulate this saturation phenomenon. nih.govdaneshyari.com By incorporating Michaelis-Menten kinetics for the sulfotransferase enzymes, these models can predict the concentration at which the rate of this compound formation reaches its maximum and then plateaus. nih.gov

The saturation of the sulfation pathway has significant implications, which are explored through these models. When sulfation is saturated, more acetaminophen is shunted to other metabolic pathways. daneshyari.comrsc.org This shift in metabolism is a key factor in understanding the dose-dependent effects of acetaminophen.

Timescale analysis of these mathematical models has been used to identify the key parameters that govern the different stages of acetaminophen metabolism. daneshyari.com This approach helps in understanding the sequence of events, from initial metabolism to the potential for adverse effects at high doses. daneshyari.com

Table 2: Parameters in Mathematical Models of Acetaminophen Sulfation Kinetics

ParameterDescriptionSignificance in Modeling
k_sulf Rate constant for the sulfation reaction.Represents the intrinsic rate of this compound formation.
Km_sulf Michaelis-Menten constant for sulfation.Indicates the acetaminophen concentration at which the sulfation rate is half of its maximum.
Vmax_sulf Maximum rate of the sulfation reaction.Defines the capacity of the sulfation pathway.
[PAPS] Concentration of the cofactor 3'-phosphoadenosine-5'-phosphosulfate.A critical determinant of the saturation of the sulfation pathway.
k_gluc Rate constant for the glucuronidation reaction.Allows for modeling the competition between sulfation and glucuronidation.

Density Functional Theory (DFT) Applications in Understanding Metabolite Thermodynamics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of pharmacology and toxicology, DFT provides valuable insights into the thermodynamic properties and reactivity of drug molecules and their metabolites, including this compound. researchgate.netbiomedres.usnih.gov

DFT calculations can be used to determine various thermodynamic parameters such as internal energy, enthalpy, Gibbs free energy, and entropy for acetaminophen and its metabolites. researchgate.net By comparing these values, researchers can assess the relative stability of different metabolites. For instance, a study utilizing DFT found that the heat capacity of this compound is stable under varying temperatures and pressures. researchgate.net Such information is crucial for understanding the potential behavior of the metabolite under different physiological conditions. researchgate.net

Furthermore, DFT can be employed to predict the reactive sites within a molecule. mdpi.comresearchgate.net This is achieved by calculating molecular orbital energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. biomedres.us A larger HOMO-LUMO gap generally indicates greater kinetic stability. biomedres.us Studies have shown that sulfate conjugation has a minimal effect on the orbital energy gap of acetaminophen. biomedres.us

Computational analysis using methods like DFT allows for a detailed examination of the stability of this compound. researchgate.net By simulating changes in temperature and pressure, researchers can predict how these environmental factors influence the thermodynamic properties of the metabolite. researchgate.net

Results from such analyses have indicated that as temperature increases, the internal energy, enthalpy, Gibbs free energy, and entropy of acetaminophen and its metabolites are all affected. researchgate.net Specifically for this compound, its heat capacity has been shown to be stable across a range of temperatures and pressures, suggesting a degree of thermal stability. researchgate.net

These computational approaches provide a theoretical foundation for understanding the intrinsic properties of this compound, which can complement experimental findings and contribute to a more comprehensive understanding of its behavior within biological systems. researchgate.net

Table 3: Thermodynamic Parameters of this compound from DFT Calculations

Thermodynamic ParameterDescriptionSignificance for this compound
Internal Energy (U) The total energy contained within the molecule.Influences the molecule's stability and reactivity.
Enthalpy (H) The sum of the internal energy and the product of pressure and volume.Relates to the heat content of the molecule.
Gibbs Free Energy (G) The energy available to do useful work.A key indicator of the spontaneity of a reaction involving the metabolite.
Entropy (S) A measure of the randomness or disorder of the molecule.Affects the overall stability and behavior of the molecule.
Heat Capacity (Cv, Cp) The amount of heat required to raise the temperature of the molecule by a certain amount.Indicates the thermal stability of this compound. researchgate.net

Systems Biology Approaches to this compound Biotransformation Networks

Systems biology offers a holistic approach to understanding the complex network of interactions involved in drug metabolism. researchgate.netnih.govhilarispublisher.com Instead of focusing on individual components, it aims to integrate data from various "omics" technologies (e.g., transcriptomics, metabolomics) to model the entire system. researchgate.nethilarispublisher.com In the context of acetaminophen, systems biology helps to elucidate the intricate biotransformation network that leads to the formation of this compound and other metabolites. nih.govhilarispublisher.com

Metabolomic studies, a key component of systems biology, have been used to identify biomarkers of acetaminophen-induced effects. hilarispublisher.com These studies have tracked the temporal changes in a wide range of metabolites, including this compound, in response to acetaminophen administration. hilarispublisher.com This provides a dynamic view of the metabolic response and can reveal novel interactions and regulatory mechanisms.

Furthermore, systems biology models can incorporate the influence of the gut microbiome on drug metabolism. pnas.org For instance, it has been shown that p-cresol (B1678582), a bacterial metabolite, can compete with acetaminophen for sulfation, thereby affecting the formation of this compound. pnas.org This highlights the importance of considering host-microbiome interactions in understanding the variability in drug metabolism.

Comparative Biochemical Aspects of Acetaminophen Sulfate Formation Across Species Non Human

Interspecies Differences in Sulfation Pathways and Enzyme Activities in Experimental Animals

The formation of acetaminophen (B1664979) sulfate (B86663) is a critical detoxification pathway, and its efficiency varies considerably among common laboratory animals. These variations are a direct reflection of the differences in the underlying biochemical machinery, specifically the SULT enzymes.

The expression and activity of SULT isoforms, the enzymes that catalyze the sulfation of acetaminophen, show marked differences across various animal models. nih.gov In mice, there are 21 functional Sult genes, compared to 13 in humans. nih.gov Mouse Sult1a1 is a key enzyme in acetaminophen metabolism and is found predominantly in the liver and large intestine. nih.gov Another isoform, Sult1d1, is also capable of conjugating small phenols like acetaminophen. nih.gov

Rats exhibit sex-dependent differences in acetaminophen sulfation, with males showing approximately twofold greater sulfotransferase activity than females. nih.gov This correlates with a higher excretion of acetaminophen sulfate in male rats. nih.gov Studies using rat liver samples have identified that SULT1A1 is a major contributor to acetaminophen sulfation. frontiersin.org

Pigs, in contrast, have a demonstrated lower capacity for sulfation compared to humans. oup.com Consequently, acetaminophen metabolism in pigs relies more heavily on glucuronidation. oup.comworktribe.com This lower sulfation capacity makes the pig a potentially less suitable model for studying compounds that are primarily cleared via sulfation in humans. worktribe.com

Avian species also display unique patterns of acetaminophen metabolism. In chickens and turkeys, sulfation is a less prominent pathway compared to glucuronidation. researchgate.netnih.gov One study in orange-winged Amazon parrots found that acetaminophen was heavily metabolized to its glucuronide form, with negligible formation of this compound. researchgate.netnih.govavma.org This suggests a significant deficiency in the sulfation pathway in this particular psittacine species.

Cats are known to have a limited capacity for glucuronidation, which places a greater reliance on the sulfation pathway for acetaminophen detoxification. msdvetmanual.comisvma.org However, this pathway can become saturated, leading to the formation of toxic metabolites. msdvetmanual.combibliotekanauki.pl While cats do possess sulfotransferase activity, some studies suggest they are also poor sulfators compared to other species. isvma.org In contrast to many mammals, snakes have been found to lack glucuronidation activity for phenolic compounds altogether, but possess sulfotransferase activity comparable to that of alligators, turtles, and rats. clemson.edu

Interactive Data Table: Comparative SULT Activity and Acetaminophen Metabolism in Animal Models

SpeciesPrimary SULT Isoforms InvolvedRelative Sulfation ActivityKey Findings
Rat SULT1A1 frontiersin.orgHigh, with sex differences (males > females) nih.govSulfation is a major metabolic pathway. oup.comworktribe.comresearchgate.net
Pig -Low oup.comworktribe.comGlucuronidation is the predominant pathway. oup.comworktribe.com
Mouse Sult1a1, Sult1d1 nih.govModerate to HighSulfation is a significant pathway. nih.gov
Avian (Chicken, Turkey) -Low researchgate.netnih.govGlucuronidation is the major pathway. researchgate.netnih.gov
Avian (Parrot) -Negligible researchgate.netnih.govavma.orgMarked metabolism to glucuronide conjugate. researchgate.netnih.govavma.org
Cat -Relied upon due to low glucuronidation, but can be saturated msdvetmanual.comisvma.orgbibliotekanauki.plDeficient in glucuronidation, making sulfation a critical but limited pathway. msdvetmanual.comisvma.org
Snake -Comparable to rats and some reptiles clemson.eduLacks glucuronidation for phenolic compounds. clemson.edu

The balance between sulfation and glucuronidation, the two primary phase II metabolic pathways for acetaminophen, varies significantly across species. This ratio is a key determinant of acetaminophen clearance and can influence the potential for toxicity.

In rats, sulfation is the predominant pathway for acetaminophen metabolism, especially at lower doses. oup.comworktribe.comresearchgate.net As the dose increases, the sulfation pathway can become saturated, leading to a shift towards glucuronidation. nih.gov In contrast, most other species, including pigs and various avian species, favor glucuronidation. oup.comworktribe.comresearchgate.netnih.gov In pigs, the low sulfation capacity results in the phenolic glucuronide being the main metabolite. worktribe.com Similarly, in chickens and turkeys, first-pass metabolism heavily favors glucuronidation, contributing to a lower bioavailability of the parent drug. researchgate.netnih.gov

Cats represent a unique case; due to a deficiency in glucuronyl transferase activity, they have a very limited capacity for glucuronidation. msdvetmanual.comisvma.org This makes sulfation the primary metabolic route for acetaminophen in this species. msdvetmanual.comisvma.org However, the sulfation pathway in cats is also limited and can be easily saturated. bibliotekanauki.pl This metabolic profile makes cats particularly susceptible to acetaminophen toxicity. msdvetmanual.com

Snakes appear to completely lack the ability to glucuronidate phenolic compounds like acetaminophen. clemson.edu Therefore, sulfation, along with other potential metabolic pathways, would be the primary route for its biotransformation. clemson.edu Studies in dogs show that both glucuronidation and sulfation are active pathways, with glucuronidation accounting for a larger percentage of metabolism. isvma.org

Interactive Data Table: Sulfation vs. Glucuronidation of Acetaminophen in Different Species

SpeciesPredominant PathwaySulfation ContributionGlucuronidation ContributionNotes
Rat Sulfation oup.comworktribe.comresearchgate.netMajor oup.comworktribe.comresearchgate.netIncreases with dose saturation nih.govMale rats exhibit higher sulfation than females. nih.gov
Pig Glucuronidation oup.comworktribe.comLow oup.comworktribe.comMajor worktribe.comConsidered a poor model for drugs primarily cleared by sulfation. worktribe.com
Mouse MixedSignificant nih.govSignificantThe ratio of toxic metabolites to detoxification metabolites is higher than in rats. nih.gov
Avian (Chicken, Turkey) Glucuronidation researchgate.netnih.govMinor researchgate.netnih.govMajor researchgate.netnih.govSignificant first-pass glucuronidation. researchgate.net
Cat Sulfation (by necessity) msdvetmanual.comisvma.orgPrimary route msdvetmanual.comisvma.orgVery Low/Deficient msdvetmanual.comisvma.orgHigh susceptibility to toxicity due to saturation of the sulfation pathway. msdvetmanual.combibliotekanauki.pl
Dog Glucuronidation10-20% isvma.org~75% isvma.orgBoth pathways are active.
Snake Sulfation (by default)Active clemson.eduAbsent for phenolic compounds clemson.eduRelies on sulfation and other pathways for detoxification. clemson.edu

Variations in SULT Isoform Expression and Activity in Animal Models (e.g., rat, pig, mouse, avian species).

Impact of Genetic Variability on Sulfation Capacity in In Vitro and Experimental Systems

Genetic polymorphisms within the SULT genes can significantly influence the sulfation capacity for acetaminophen in experimental systems. nih.gov Studies utilizing knockout mouse models have provided direct evidence of the role of specific SULT isoforms. For instance, knockout of the Sult1a1 gene in mice leads to a dramatic reduction in the adverse effects of certain chemicals that are activated by this enzyme, demonstrating its critical role in metabolism. nih.gov Conversely, transgenic mice expressing human SULT1A1/2 show a substantial increase in the formation of DNA adducts from certain pro-carcinogens, highlighting how genetic differences can alter toxicological outcomes. nih.gov

While much of the research on SULT polymorphisms has been conducted in the context of human genetics, the principles apply to animal models as well. nih.gov The existence of multiple SULT genes and isoforms across species, each with potentially different substrate specificities and expression patterns, creates a complex landscape of genetic variability. nih.govresearchgate.net For example, mice possess 21 SULT genes categorized into six families, providing a wide range of potential genetic differences that could affect acetaminophen sulfation. researchgate.net These genetic variations can alter enzyme activity and stability, thereby influencing the rate and extent of this compound formation. nih.gov The use of genetically modified mouse lines, such as those with specific SULT genes knocked out or humanized, serves as a powerful tool to investigate the functional consequences of this genetic variability on drug metabolism. nih.govacs.org

Influence of Endogenous and Exogenous Substrates on Sulfation Capacity in Animal Models (e.g., competition with p-cresol)

The capacity for acetaminophen sulfation in animal models can be influenced by the presence of other compounds that are also substrates for SULT enzymes. This competition can occur for both the enzyme's active site and the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

A notable example of this is the competition with p-cresol (B1678582), a phenolic compound produced by gut bacteria. nih.gov Both acetaminophen and p-cresol are substrates for SULT1A1. nih.gov Therefore, high levels of p-cresol can competitively inhibit the sulfation of acetaminophen, potentially reducing the formation of this compound. nih.govnih.gov This competition for limited sulfation resources could, in theory, divert more acetaminophen towards other metabolic pathways, including the oxidative pathway that produces the toxic metabolite NAPQI. nih.govtandfonline.com

However, the significance of this competition in animal models appears to be dose-dependent. In a mouse model, while it was proposed that p-cresol could compete with acetaminophen sulfation, studies using a high, toxic dose of acetaminophen suggested this competition was unlikely to be a major factor. tandfonline.com The hepatic levels of this compound were found to be approximately 1000-fold higher than those of p-cresol sulfate, indicating that at high concentrations, acetaminophen likely outcompetes p-cresol for the available sulfation capacity. tandfonline.com This suggests that the influence of competing substrates like p-cresol may be more relevant at lower, therapeutic doses of acetaminophen. The gut microbiome's composition can influence the levels of competing substrates like p-cresol, adding another layer of variability to drug metabolism. nih.gov

Biochemical Role and Fate of Acetaminophen Sulfate

Acetaminophen (B1664979) Sulfate (B86663) as a Pharmacologically Inactive Metabolite

Acetaminophen undergoes extensive metabolism in the body, primarily in the liver, where it is converted into several byproducts. nih.govpharmgkb.org The major metabolic pathways are glucuronidation and sulfation. nih.govrsc.org Sulfation, the process of adding a sulfate group, is a significant pathway in the metabolism of acetaminophen. rsc.org This reaction is catalyzed by sulfotransferase enzymes, which transfer a sulfo group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to acetaminophen. pharmgkb.org This process results in the formation of acetaminophen sulfate. pharmgkb.orgjst.go.jp

This compound is considered a pharmacologically inactive metabolite. nih.govpharmgkb.orgrsc.orgpharmgkb.orgnumberanalytics.com This means that it does not possess the pain-relieving (analgesic) or fever-reducing (antipyretic) properties of the parent drug, acetaminophen. numberanalytics.com The addition of the sulfate group increases the water solubility of the molecule, which facilitates its elimination from the body. pharmgkb.org Studies have shown that sulfation leads to the inactivation of various compounds, and in the case of acetaminophen, it significantly diminishes its biological activity. jst.go.jpnih.gov For instance, the antioxidant capacity of this compound is approximately 126 times lower than that of acetaminophen itself. jst.go.jpnih.gov

At therapeutic doses, a substantial portion of acetaminophen, estimated to be between 30% and 44% of urinary metabolites, is converted to this compound. nih.govpharmgkb.orgpharmgkb.org This, along with acetaminophen glucuronide, accounts for the vast majority of acetaminophen metabolism, with 80-90% of the drug being converted into these inactive conjugates. rsc.org A much smaller fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for the liver toxicity associated with acetaminophen overdose. nih.govpharmgkb.orgpharmgkb.org

Excretion Pathways of this compound in Experimental Models (renal and biliary)

Once formed, the pharmacologically inactive this compound is efficiently eliminated from the body through two primary excretion pathways: renal (urine) and biliary (bile). nih.govpharmgkb.org The kidney is the principal organ responsible for the disposition of this compound. nih.govpharmgkb.orgpharmgkb.orgpharmgkb.org

Renal Excretion:

The majority of this compound is transported from the liver to the kidneys via the bloodstream for subsequent excretion in the urine. nih.govpharmgkb.org Studies in healthy adults have shown that this compound undergoes active renal tubular secretion. nih.gov This is evidenced by its renal clearance ratio (relative to creatinine) being greater than one, with a mean value of 1.43 ± 0.250. nih.gov This indicates that in addition to being filtered by the glomeruli, this compound is actively transported from the blood into the renal tubules. nih.gov Interestingly, the renal clearance of this compound has been observed to decrease as its concentration in the serum increases, suggesting a saturable transport process. nih.gov There is also a strong positive correlation between the renal clearances of acetaminophen glucuronide and this compound, which may be due to the blood flow rate-dependent secretion of both conjugates in the renal tubules. nih.gov

Biliary Excretion:

A smaller portion of this compound is excreted into the bile. nih.govpharmgkb.org This process involves specific transport proteins located in the canalicular membrane of hepatocytes (liver cells). pharmgkb.org In experimental models using rats, it has been demonstrated that the multidrug resistance-associated protein 2 (Mrp2) and the breast cancer resistance protein (Bcrp1) are involved in the biliary excretion of this compound. nih.gov In Mrp2-deficient rats, the biliary excretion of this compound was found to be significantly lower compared to wild-type rats. nih.gov The use of a Bcrp1 inhibitor further decreased its biliary excretion in both wild-type and Mrp2-deficient rats, confirming the role of Bcrp1 in this process. nih.gov

In mouse models, Bcrp (the mouse equivalent of human BCRP) appears to play a more dominant role than Mrp2 in the biliary excretion of sulfate conjugates, including this compound. nih.govresearchgate.net Studies in mice have shown that the biliary clearance of this compound was significantly reduced in Bcrp-deficient livers, leading to almost negligible excretion in the bile. nih.govresearchgate.net

In situations of impaired kidney function, such as in rats with ligated ureters, the biliary excretion of this compound is enhanced. nih.govkarger.com This suggests a compensatory mechanism where the liver increases the biliary elimination of this compound when renal excretion is compromised. karger.com

Table 1: Excretion Pathways of this compound in Experimental Models

Excretion Pathway Primary Organ(s) Key Transporters Involved (Experimental Models) Key Findings from Experimental Studies
Renal Kidneys Not explicitly identified in the provided text, but active tubular secretion is confirmed. The primary route of elimination for this compound. nih.govpharmgkb.orgpharmgkb.orgpharmgkb.org Its renal clearance is greater than that of creatinine, indicating active secretion. nih.gov This secretion process appears to be saturable. nih.gov
Biliary Liver Mrp2 (rats), Bcrp1 (rats), Bcrp (mice) A secondary route of elimination. nih.govpharmgkb.org Mrp2 and Bcrp1 mediate biliary excretion in rats. nih.gov Bcrp is the predominant transporter for biliary excretion in mice. nih.govresearchgate.net Biliary excretion is increased when renal function is impaired. nih.govkarger.com

Biochemical Degradation Mechanisms of this compound in Experimental and Environmental Settings

While this compound is a stable metabolite in the body, it can undergo degradation in environmental settings, particularly during wastewater treatment processes. publish.csiro.au

Advanced oxidation processes (AOPs) are employed in wastewater treatment to break down pharmaceutical compounds. These processes often involve the generation of highly reactive chemical species known as radicals. The degradation of acetaminophen (the parent compound) by these radicals has been studied, and it is plausible that similar mechanisms could be involved in the degradation of its metabolite, this compound.

Theoretical and experimental studies on acetaminophen degradation have highlighted the role of the sulfate radical (SO₄•⁻) and the hydroxyl radical (•OH) . nih.govmdpi.com Both are powerful oxidizing agents that can initiate the breakdown of organic molecules. nih.govmdpi.com In systems using ultraviolet (UV) light to activate persulfate, both sulfate radicals and hydroxyl radicals are generated and contribute to the degradation of acetaminophen. tandfonline.comnih.gov Quenching experiments and electron paramagnetic resonance (EPR) analysis have confirmed the presence and activity of these radicals in such systems. tandfonline.comnih.govnih.gov In some systems, singlet oxygen (¹O₂) has also been identified as a key contributor to the degradation process. tandfonline.comnih.gov

The reaction between these radicals and acetaminophen typically involves either the addition of the radical to the aromatic ring or the abstraction of a hydrogen atom. nih.govmdpi.com Theoretical calculations suggest that radical addition to the benzene (B151609) ring is the more favorable pathway for both hydroxyl and sulfate radicals. nih.govmdpi.com

The oxidative degradation of acetaminophen by radicals leads to the formation of various by-products. While specific studies on the degradation by-products of this compound are limited in the provided text, the degradation pathways of the parent compound, acetaminophen, offer insights into the potential transformation products.

Commonly identified degradation by-products of acetaminophen in AOPs include:

Hydroquinone (B1673460) nih.govrsc.orgresearchgate.net

1,4-Benzoquinone nih.govrsc.orgresearchgate.net

4-Aminophenol nih.govrsc.orgresearchgate.net

Acetamide nih.govrsc.orgresearchgate.net

Various carboxylic acids such as oxalic acid, formic acid, and acetic acid. nih.govrsc.orgresearchgate.net

The formation of these products typically follows pathways such as:

Hydroxylation: The addition of a hydroxyl group to the aromatic ring, which can lead to the formation of dihydroxy- and trihydroxy-benzene derivatives. nih.gov

N-Dealkylation: The cleavage of the bond between the nitrogen and the acetyl group, resulting in the formation of hydroquinone and acetamide. nih.gov

Ring Cleavage: The breakdown of the aromatic ring, leading to the formation of smaller, linear carboxylic acids. nih.gov

It is important to note that some of these degradation by-products may have their own toxicological profiles. nih.govrsc.orgresearchgate.net

Table 2: Proposed Degradation By-products of Acetaminophen in Experimental Studies

By-product Chemical Structure Proposed Formation Pathway
Hydroquinone C₆H₆O₂ N-Dealkylation of acetaminophen or hydroxylation followed by further reactions. nih.gov
1,4-Benzoquinone C₆H₄O₂ Oxidation of hydroquinone. nih.gov
4-Aminophenol C₆H₅NO Cleavage of the amide bond in acetaminophen. nih.gov
Acetamide C₂H₅NO N-Dealkylation of acetaminophen. nih.gov
Oxalic Acid C₂H₂O₄ Ring cleavage of the aromatic ring. nih.govrsc.orgresearchgate.net
Formic Acid CH₂O₂ Ring cleavage of the aromatic ring. nih.govrsc.orgresearchgate.net
Acetic Acid C₂H₄O₂ Ring cleavage of the aromatic ring. nih.govrsc.orgresearchgate.net

The widespread use of acetaminophen results in the excretion of its metabolites, including this compound, into wastewater systems. publish.csiro.au Studies have detected this compound in wastewater influent, indicating its presence in raw sewage. publish.csiro.auresearchgate.net

The fate of this compound during wastewater treatment can vary. In some treatment plants, this compound has been found to be effectively removed, with concentrations being undetectable in the final effluent after UV treatment. publish.csiro.auresearchgate.net However, in other studies, while the parent compound acetaminophen and some of its other metabolites showed significant decreases in concentration during treatment, this compound was the only conjugate not found in the final effluent in one particular study. nih.gov The concentrations of this compound and other metabolites can be variable in treated wastewater. publish.csiro.auresearchgate.net

The presence of pharmaceutical metabolites like this compound in aquatic environments is a growing concern. acs.orgresearchgate.net Due to its high water solubility, this compound is considered to have high mobility in the environment. acs.org The potential for these compounds to impact aquatic organisms and potentially enter drinking water sources highlights the need for effective removal during wastewater treatment. publish.csiro.auresearchgate.net

Future Research Directions in Acetaminophen Sulfate Biochemistry

Elucidation of Novel Sulfotransferase Isoforms and Their Specificity

The sulfation of acetaminophen (B1664979) is a key metabolic pathway, and the identification of the specific human cytosolic sulfotransferase (SULT) enzymes responsible is fundamental. drugbank.com Research has systematically shown that out of twelve human SULTs, three isoforms—SULT1A1, SULT1A3, and SULT1C4—exhibit the most significant activity towards acetaminophen. drugbank.comresearchgate.net SULT1A1 is the predominant isoform in the human liver and small intestine, while SULT1A3 is also abundant in the small intestine. researchgate.netnih.gov Although other isoforms like SULT1E1 and SULT2A1 can sulfate (B86663) acetaminophen, this likely only occurs at high concentrations and is considered to have minimal relevance in vivo. researchgate.net

Future research aims to uncover novel or less-characterized SULT isoforms that may contribute to acetaminophen sulfation, particularly in specific populations or under unique physiological conditions. For instance, studies in human fetal liver have identified that SULT1A3/4, SULT1E1, and SULT2A1 are all involved in the formation of acetaminophen sulfate. pharmgkb.orgpharmgkb.org In the fetal liver, SULT1A3/4 appears to be the primary catalyst, whereas in postnatal life, SULT1A1 and SULT2A1 become more dominant as SULT1A3/4 activity decreases. pharmgkb.orgnih.gov

The specificity of these enzymes is a crucial aspect of ongoing investigation. Mefenamic acid, for example, is a potent inhibitor of SULT1A1 but does not affect SULT2A1, which is also present at high levels in the liver. nih.gov This specificity allows for isoform-specific regulation to be studied, demonstrating that mefenamic acid can significantly reduce acetaminophen sulfation without impacting the sulfation of SULT2A1-specific substrates like dehydroepiandrosterone (B1670201) (DHEA). nih.govnih.gov Understanding the complete profile of SULT isoforms and their substrate specificities will provide a more precise biochemical basis for acetaminophen metabolism. researchgate.net

Table 1: Human Sulfotransferase Isoforms Involved in Acetaminophen Sulfation

Advanced Computational Modeling for Sulfation Kinetics and Inter-Metabolite Interactions

To comprehend the complex dynamics of acetaminophen metabolism, researchers are increasingly turning to advanced computational and mathematical models. scispace.complos.org These models integrate various biological scales, from whole-body physiologically based pharmacokinetic (PBPK) modeling to subcellular metabolic pathways, to simulate the uptake, distribution, and metabolism of acetaminophen. plos.org A key focus is to accurately represent the kinetics of the sulfation and glucuronidation reactions, which are the two primary detoxification pathways. researchgate.net

Models often incorporate Michaelis-Menten kinetics to describe the enzymatic processes. scispace.comresearchgate.net A critical finding from this work is that the sulfation pathway becomes saturated even at lower doses of acetaminophen. scispace.comnih.gov Once the sulfation capacity is exhausted, the metabolic burden shifts towards glucuronidation and, more critically, to oxidation by cytochrome P450 enzymes, which produces the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netnih.govfrontiersin.org

Future modeling efforts are aimed at refining these simulations to better predict inter-metabolite interactions and the crosstalk between different metabolic pathways. frontiersin.org For example, models are being developed to explore how nutritional status, such as fasting or feeding, affects glucose metabolism and, consequently, the availability of co-substrates for glucuronidation and sulfation. frontiersin.org These integrated models can simulate the spatial heterogeneity (zonation) of metabolic enzymes within the liver, providing a more accurate picture of how and where metabolites are processed. plos.orgfrontiersin.org Such computational tools are invaluable for generating virtual populations to study variability in drug metabolism and for predicting how factors like genetic polymorphisms or co-administration of other drugs might alter the balance between sulfation and other pathways. plos.orgresearchgate.net

Table 2: Computational Modeling Approaches for Acetaminophen Metabolism

Development of Enhanced Analytical Techniques for Trace Analysis in Complex Biological Matrices (Experimental)

The accurate quantification of this compound in complex biological matrices like plasma, urine, and tissue is essential for pharmacokinetic and metabolic studies. mdpi.com Research is focused on developing more sensitive, rapid, and specific analytical methods for trace analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are powerful techniques for this purpose. tandfonline.com

Recent advancements have led to the development of U(H)PLC-MS/MS methods that can simultaneously analyze acetaminophen and a suite of its metabolites, including the sulfate, glucuronide, and glutathione-derived conjugates, from very small plasma volumes (e.g., 5 μL). These methods often use stable isotope-labeled internal standards to ensure high accuracy and precision and feature rapid analysis times, making them suitable for high-throughput applications. tandfonline.com

Beyond chromatography, novel experimental techniques are being explored. Surface-enhanced Raman scattering (SERS) is an emerging methodology that, when combined with chemometrics, can detect and quantify acetaminophen and its primary metabolites in water and artificial urine. rsc.orgnih.gov The SERS approach involves enhancing the Raman signal by mixing the analyte with gold nanoparticles, allowing for immediate data collection. rsc.org Another area of development is in electrochemical sensors, which offer advantages like cost-effectiveness, rapid response, and high sensitivity for detecting acetaminophen in various fluids. oup.comresearchgate.net The continued refinement of these analytical tools will enable more precise measurements of this compound, even at trace levels, which is critical for understanding its metabolic fate.

Table 3: Comparison of Analytical Techniques for this compound

Further Exploration of Interspecies Biochemical Differences for Research Model Translational Relevance

Animal models are indispensable for studying drug metabolism, but significant interspecies differences in acetaminophen biotransformation can complicate the translation of findings to humans. xiahepublishing.comnih.govnih.gov There are marked species differences in the primary metabolic pathways of sulfation and glucuronidation. tandfonline.comresearchgate.net For example, in humans, glucuronidation is the dominant pathway, followed by sulfation. nih.govoup.com In contrast, rats primarily utilize sulfation, while pigs and cats exhibit a low capacity for sulfation. oup.comworktribe.com Snakes have been shown to have no glucuronidation activity at all, while their sulfation activity was comparable to mammalian species. clemson.edu

These biochemical variations have profound implications for the translational relevance of research models. xiahepublishing.com The mouse is highly sensitive to acetaminophen, which is why it is frequently used in toxicity studies, but the direct applicability of these results to humans is a subject of debate. nih.govnih.gov Studies comparing primary hepatocytes from humans, rats, and mice show pronounced differences in sensitivity to acetaminophen, with human hepatocytes being the most resistant. nih.gov The pig, while used as a model for acute liver failure, shows low sulfation and significant N-deacetylation, making it potentially a poor model for studying the toxicology of compounds where these pathways are critical in humans. worktribe.com

Future research must continue to systematically characterize these interspecies differences. tandfonline.com This includes comparing not only the activity levels of SULT and other metabolic enzymes but also their expression patterns and regulation. researchgate.net By building a more comprehensive understanding of how this compound is formed across different species, researchers can select more appropriate animal models and better interpret their data, ultimately improving the clinical relevance of preclinical studies. xiahepublishing.comnih.gov

Table 4: Interspecies Comparison of Acetaminophen Metabolism

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for quantifying acetaminophen sulfate in biological matrices, and how should data reproducibility be ensured?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards for quantification. Ensure calibration curves span expected concentration ranges, and include internal standards (e.g., deuterated analogs) to correct for matrix effects. Reproducibility requires triplicate measurements, validation against certified reference materials, and adherence to FDA/ICH guidelines for bioanalytical method validation .
  • Key Considerations : Account for matrix interference (e.g., plasma proteins) and metabolite stability during sample storage.

Q. How does sulfation contribute to acetaminophen detoxification, and what factors influence its efficiency?

  • Methodological Answer : Sulfation, mediated by sulfotransferases (SULTs), conjugates sulfate to acetaminophen, enhancing water solubility for renal/hepatic excretion. Efficiency depends on:

  • Genetic polymorphisms : Variants in SULT1A1 alter enzyme activity .
  • Microbiota interactions : Gut-derived p-cresol competes for sulfation pathways, reducing this compound formation .
    • Experimental Design : Use in vitro hepatocyte models or knockout mice to isolate genetic vs. microbial factors. Measure sulfate metabolites via LC-MS and correlate with SULT expression (western blot/qPCR) .

Q. What are the best practices for presenting pharmacokinetic data on this compound in preclinical studies?

  • Methodological Answer : Follow CONSORT or ARRIVE guidelines for transparency. Tabulate parameters (e.g., Cmax, AUC, t1/2) with mean ± SD and statistical tests (e.g., ANOVA for group comparisons). Use compartmental modeling (e.g., non-linear mixed-effects) to estimate hepatic uptake and biliary excretion rates .
  • Data Visualization : Include line graphs for plasma concentration-time profiles and heatmaps for sex- or genotype-dependent differences .

Advanced Research Questions

Q. How can multi-omics approaches resolve contradictions in this compound detoxification efficiency across populations?

  • Methodological Answer : Integrate genomics (host SULT SNPs), metabolomics (sulfate/p-cresol levels), and metagenomics (gut microbiota composition) to identify confounding variables. For example:

  • Multi-omics workflow : Cohort studies with paired fecal metagenomics and serum metabolomics, stratified by SULT1A1 genotypes .
  • Statistical Analysis : Apply machine learning (e.g., random forests) to rank variable importance in detoxification outcomes .
    • Case Study : A 2023 study linked low sulfation efficiency to Clostridium spp.-derived p-cresol, independent of host genetics .

Q. What experimental models are optimal for studying sex-dependent disparities in this compound excretion?

  • Methodological Answer : Use in situ perfused mouse liver models to isolate hepatic processes. Key findings include:

  • Sex-specific transporters : BCRP (higher in males) and MRP4 (higher in females) govern biliary vs. basolateral excretion .
  • Pharmacokinetic Modeling : Estimate sex-dependent rate constants for sulfate/glucuronide formation and transport using SAAM II or Phoenix WinNonlin .
    • Validation : Compare wild-type vs. Abcg2<sup>-/-</sup> (BCRP knockout) mice to confirm transporter roles .

Q. How should researchers address conflicting data on this compound’s nephrotoxicity potential?

  • Methodological Answer : Contradictions arise from dose-dependent effects and model specificity.

  • In vivo vs. in vitro : Renal toxicity is rare in vivo (efficient hepatic clearance) but observed in proximal tubule cells under sulfate-depleted conditions .
  • Mitigation Strategy : Co-administer N-acetylcysteine (NAC) in cytotoxicity assays to isolate sulfate-specific effects .

Q. What gaps exist in global research productivity on this compound, and how can they be addressed methodologically?

  • Bibliometric Analysis : Adjust research output for GDP/population (e.g., Nigeria’s high productivity vs. low funding ).
  • Priority Areas : Understudied topics include drug-microbiota interactions (1.2% of publications) and pediatric pharmacokinetics (0.8%) .
  • Collaborative Frameworks : Propose multi-country cohorts via platforms like ClinicalTrials.gov to standardize protocols and share omics data .

Methodological Resources

  • Experimental Design : Use FINERMAPS criteria (Feasible, Novel, Ethical, Relevant) to formulate hypotheses .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting studies .
  • Ethical Compliance : For human studies, detail participant selection criteria and IRB approvals per NIH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.